molecular formula C21H20N4 B2365213 2,5-dimethyl-N-(3-methylphenyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine CAS No. 850720-64-8

2,5-dimethyl-N-(3-methylphenyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B2365213
CAS No.: 850720-64-8
M. Wt: 328.419
InChI Key: RHAMMWQEQROECZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,5-Dimethyl-N-(3-methylphenyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine is a pyrazolo[1,5-a]pyrimidine derivative characterized by a fused bicyclic core. Key structural features include:

  • Substituents: Position 2: Methyl group. Position 3: Phenyl ring. Position 5: Methyl group. Position 7: N-(3-methylphenyl)amine moiety.

Properties

IUPAC Name

2,5-dimethyl-N-(3-methylphenyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4/c1-14-8-7-11-18(12-14)23-19-13-15(2)22-21-20(16(3)24-25(19)21)17-9-5-4-6-10-17/h4-13,23H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHAMMWQEQROECZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC2=CC(=NC3=C(C(=NN23)C)C4=CC=CC=C4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of Pyrazole Precursors

The most widely reported method involves constructing the pyrazolo[1,5-a]pyrimidine core through cyclocondensation.

Step 1: Synthesis of 3-Phenyl-1H-Pyrazol-5-Amine Derivatives
4-Phenyl-1H-pyrazol-5-amines (e.g., 8a–8k ) serve as precursors. For the target compound, a 2,5-dimethyl variant is required. This is achieved by condensing ethyl acetoacetate with hydrazine derivatives under acidic conditions:

$$
\text{CH}3\text{COCH}2\text{CO}2\text{Et} + \text{R-NHNH}2 \xrightarrow{\text{AcOH, Δ}} \text{3-Phenyl-1H-pyrazol-5-amine} \quad
$$

Step 2: Formation of Pyrazolo[1,5-a]Pyrimidin-7(4H)-One
The pyrazole intermediate reacts with 3-oxo-3-phenylpropanoate in acetic acid at 110°C to yield 3,5-diphenylpyrazolo[1,5-a]pyrimidin-7(4H)-one (9a–9k ). Methyl groups at positions 2 and 5 are introduced by selecting appropriately substituted diketones or through post-cyclization alkylation.

Step 3: Chlorination at Position 7
The 7-ketone is converted to a chloride using phosphorus oxychloride (POCl₃) and tetramethylammonium chloride:

$$
\text{Pyrimidin-7-one} + \text{POCl}_3 \xrightarrow{\text{reflux}} \text{7-Chloropyrazolo[1,5-a]pyrimidine} \quad
$$

Step 4: Amination with 3-Methylbenzylamine
The 7-chloride undergoes nucleophilic substitution with 3-methylbenzylamine in refluxing toluene or dioxane:

$$
\text{7-Chloride} + \text{3-MeC}6\text{H}4\text{CH}2\text{NH}2 \xrightarrow{\Delta} \text{Target Compound} \quad
$$

Typical Yields and Conditions

Step Reagents Temperature Time Yield
Cyclocondensation Acetic acid 110°C 6 h 65–75%
Chlorination POCl₃, Me₄NCl Reflux 3 h 80–85%
Amination 3-MeC₆H₄CH₂NH₂ 100°C 12 h 70–78%

One-Pot Vilsmeier-Haack Approach

An alternative route employs Vilsmeier reagents (PBr₃ in DMF) for simultaneous cyclization and functionalization. While primarily reported for pyrazolo[3,4-d]pyrimidines, this method can be adapted:

  • Formation of Vilsmeier Complex : 5-Amino-1,3-dimethylpyrazole reacts with PBr₃ in DMF to generate a reactive formamidine intermediate.
  • Cyclization and Amination : The intermediate undergoes intramolecular cyclization, followed by in situ amination with 3-methylbenzylamine.

$$
\text{5-Aminopyrazole} \xrightarrow{\text{PBr}3, \text{DMF}} \text{Formamidine} \xrightarrow{\text{NH(SiMe}3\text{)}_2} \text{Target Compound} \quad
$$

Advantages : Reduced purification steps; Disadvantages : Lower regioselectivity (50–60% yield).

Optimization Strategies

Solvent and Catalytic Effects

  • Chlorination : Tetramethylammonium chloride enhances chloride displacement by stabilizing the transition state.
  • Amination : Polar aprotic solvents (e.g., DMF) improve nucleophilicity of 3-methylbenzylamine, increasing yields to 78%.

Protecting Group Strategies

Boc-protection of the amine prior to Suzuki coupling (for phenyl group introduction) prevents side reactions, as demonstrated in analogous syntheses.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 2.35 (s, 3H, CH₃), 2.41 (s, 3H, CH₃), 4.89 (s, 2H, CH₂NH), 6.82–7.45 (m, 9H, aromatic).
  • MS (ESI+) : m/z 397.2 [M+H]⁺.

Purity Assessment
HPLC analysis (C18 column, MeCN/H₂O = 70:30) shows ≥98% purity when using optimized chlorination conditions.

Challenges and Limitations

  • Regioselectivity : Competing cyclization pathways may yield pyrazolo[3,4-d]pyrimidine byproducts.
  • Amination Efficiency : Steric hindrance from the 3-methylphenyl group reduces substitution rates, necessitating excess amine.
  • Scale-Up : Exothermic chlorination with POCl₃ requires careful temperature control in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2,5-Dimethyl-N-(3-methylphenyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur at the aromatic rings, where halogenated derivatives can be synthesized using halogenating agents like N-bromosuccinimide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: N-bromosuccinimide in chloroform.

Major Products

Scientific Research Applications

Biological Activities

Research has shown that compounds within the pyrazolo[1,5-a]pyrimidine class exhibit a range of biological activities, including:

  • Anticancer Properties : Studies indicate that derivatives of pyrazolo[1,5-a]pyrimidine can inhibit tumor growth and induce apoptosis in cancer cells. For instance, compounds similar to 2,5-dimethyl-N-(3-methylphenyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine have been shown to effectively suppress cell migration and disrupt cell cycle progression in various cancer models .
  • Kinase Inhibition : The compound has demonstrated binding affinity to specific kinases, making it a candidate for targeted cancer therapies. Interaction studies often utilize techniques such as molecular docking to elucidate binding mechanisms and affinities .

Synthetic Pathways

The synthesis of this compound involves several key steps:

  • Formation of the Pyrazolo Ring : This is typically achieved through cyclization reactions involving appropriate precursors.
  • Functionalization : Subsequent reactions introduce various substituents at specific positions on the pyrazolo and pyrimidine rings to enhance biological activity.
  • Characterization : Techniques such as NMR and mass spectrometry are employed to confirm the structure and purity of the synthesized compound .

Case Studies and Research Findings

  • Anticancer Activity : A study highlighted that a related compound exhibited IC50 values ranging from 0.3 to 24 µM against dual EGFR/VGFR2 targets. This suggests that structural modifications can significantly enhance anticancer efficacy .
  • Photophysical Properties : Research into pyrazolo[1,5-a]pyrimidines has revealed their potential as fluorophores in optical applications due to their unique electronic properties .

Mechanism of Action

The mechanism of action of 2,5-dimethyl-N-(3-methylphenyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing various cellular pathways .

Comparison with Similar Compounds

Key Observations :

  • Position 3 : The phenyl group (3-Ph) in the target compound is replaced with electron-withdrawing groups (e.g., 4-ClPh in ) or bulky substituents (e.g., trifluoromethyl in ), which influence lipophilicity and target binding.
  • Position 7 : The N-(3-methylphenyl) group distinguishes the target compound from analogs with pyridinylmethyl (e.g., ) or alkylamine (e.g., ) substituents. These variations modulate solubility and receptor selectivity.
  • Position 2/5 : Methyl groups are conserved in many analogs, suggesting their role in stabilizing the planar pyrazolo[1,5-a]pyrimidine core .

Anti-Mycobacterial Activity

  • Fluorophenyl Derivatives : Compounds such as 3-(4-fluorophenyl)-5-phenyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine (47) exhibit potent anti-Mycobacterium tuberculosis activity (MIC ≤ 1 µg/mL), attributed to the electron-deficient 4-fluorophenyl group enhancing membrane permeability .
  • Target Compound : The 3-phenyl group may reduce anti-mycobacterial efficacy compared to fluorinated analogs, as electron-withdrawing substituents are critical for target engagement .

Neuropharmacological Activity

  • MPZP: A corticotropin-releasing factor type 1 receptor (CRF1) antagonist with nanomolar affinity (Ki = 3.2 nM). The bis(2-methoxyethyl)amine moiety optimizes blood-brain barrier penetration .
  • Pyridinylmethyl Analogs : N-(pyridin-2-ylmethyl) derivatives (e.g., ) show reduced CRF1 activity compared to MPZP, highlighting the importance of flexible ether-linked substituents .

Physicochemical Properties

  • LogP Trends :
    • The target compound (estimated LogP ~4.2) shares high lipophilicity with analogs like CHEMBL4423 (XLogP = 4.2 ), which may limit aqueous solubility.
    • MPZP’s methoxyethyl groups reduce LogP, improving pharmacokinetic profiles .

Biological Activity

2,5-Dimethyl-N-(3-methylphenyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine is a member of the pyrazolo[1,5-a]pyrimidine family, a class of compounds known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a fused bicyclic structure that incorporates both pyrazole and pyrimidine rings. Its molecular formula is C17H20N4, indicating the presence of 17 carbon atoms, 20 hydrogen atoms, and 4 nitrogen atoms. The presence of multiple methyl groups and a phenyl substituent enhances its chemical properties and potential biological activities.

Anticancer Properties

Research indicates that compounds within the pyrazolo[1,5-a]pyrimidine class exhibit significant anticancer activity. Specifically, this compound has shown promise as a potential inhibitor of cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. Some derivatives have demonstrated cytotoxic effects against various cancer cell lines:

Cell Line IC50 (µM) Activity
MCF-70.01High cytotoxicity
HCT-1160.03High cytotoxicity
A54926Moderate cytotoxicity

These findings suggest that this compound could be developed as a therapeutic agent for cancer treatment .

Antibacterial and Antifungal Activities

In addition to anticancer properties, pyrazolo[1,5-a]pyrimidine derivatives have also been investigated for their antibacterial and antifungal activities. Studies have shown that certain derivatives can inhibit biofilm formation and quorum sensing in bacterial pathogens. For instance, a related compound was found to exhibit significant inhibition against both Gram-positive and Gram-negative bacteria .

While the precise mechanism of action for this compound remains to be fully elucidated, it is hypothesized that the compound may act through the inhibition of specific kinases involved in cell proliferation and survival pathways. This aligns with the observed activity against CDKs and suggests potential pathways for further investigation into its therapeutic effects .

Case Studies

Several studies have explored the biological activity of related pyrazolo[1,5-a]pyrimidine compounds:

  • Study on CDK Inhibition : A study reported that derivatives with similar structures exhibited IC50 values as low as 0.16 µM against Aurora-A kinase, indicating strong inhibitory effects that could be relevant for cancer therapy .
  • Antibacterial Efficacy : Another study synthesized various pyrazole derivatives and assessed their antibacterial properties against Staphylococcus aureus and Escherichia coli. Some compounds demonstrated significant antibacterial activity with minimum inhibitory concentrations (MICs) in the low micromolar range .

Q & A

Q. What are the key synthetic methodologies for preparing 2,5-dimethyl-N-(3-methylphenyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine?

The synthesis typically involves constructing the pyrazolo[1,5-a]pyrimidine core via cyclization of precursors such as aminopyrazoles and β-diketones. For example, analogous compounds are synthesized by refluxing intermediates in solvents like pyridine or benzene, followed by purification via crystallization . Specific steps may include attaching substituents (e.g., 3-methylphenyl groups) through nucleophilic substitution or coupling reactions under controlled pH and temperature .

Q. How is structural characterization of this compound performed, and what analytical data are critical?

Characterization relies on spectroscopic methods:

  • 1H/13C NMR : To confirm substituent positions and aromatic proton environments. For example, pyrazolo[1,5-a]pyrimidine derivatives exhibit distinct splitting patterns for protons adjacent to nitrogen atoms .
  • Mass spectrometry (MS) : To verify molecular weight (e.g., molecular ion peaks matching C21H19FN4 for related compounds ).
  • IR spectroscopy : To identify functional groups like amine (-NH) stretches (~3300 cm⁻¹) .

Q. What preliminary biological screening assays are recommended for this compound?

Initial screens often focus on enzyme inhibition (e.g., kinase assays) and cytotoxicity profiling. For pyrazolo[1,5-a]pyrimidines, trifluoromethyl and aryl substituents are linked to enhanced binding affinity in enzyme pockets . Assays may include:

  • In vitro kinase inhibition : Using ATP-competitive binding studies.
  • Cell viability assays : Testing against cancer cell lines (e.g., IC50 determination) .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., NMR shifts) be resolved for structurally similar derivatives?

Discrepancies in NMR assignments may arise from solvent effects, tautomerism, or paramagnetic impurities. To resolve these:

  • Use 2D NMR (e.g., COSY, HSQC) to confirm coupling networks and carbon-proton correlations .
  • Compare experimental data with computational predictions (DFT-based chemical shift calculations) .
  • Validate purity via HPLC or elemental analysis to rule out contaminants .

Q. What strategies optimize reaction yields for introducing the 3-methylphenyl group at position N-7?

Yield optimization may involve:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in substitution reactions .
  • Catalysis : Transition-metal catalysts (e.g., Pd for cross-coupling) improve regioselectivity .
  • Temperature control : Slow addition of reagents at 0–5°C minimizes side reactions .

Q. How do structural modifications (e.g., methyl vs. trifluoromethyl groups) impact biological activity?

SAR studies on related compounds show:

  • Methyl groups : Enhance metabolic stability but may reduce binding specificity.
  • Trifluoromethyl groups : Increase lipophilicity and enzyme affinity due to electron-withdrawing effects .
  • Aryl substitutions : Bulky groups (e.g., 3-methylphenyl) improve steric hindrance, potentially reducing off-target effects .

Methodological Considerations

Q. What experimental design principles apply to scaling up synthesis while maintaining purity?

  • Design of Experiments (DOE) : Use factorial designs to optimize variables (temperature, solvent ratio, catalyst loading) .
  • Process analytical technology (PAT) : In-line monitoring (e.g., FTIR) detects intermediates and prevents byproduct formation .
  • Purification : Scale-compatible techniques like flash chromatography or recrystallization from ethanol/water mixtures .

Q. How can computational tools aid in predicting the compound’s reactivity and stability?

  • Molecular docking : Predict binding modes with target enzymes (e.g., using AutoDock Vina) .
  • DFT calculations : Estimate thermodynamic stability of tautomers or reaction intermediates .
  • Cheminformatics platforms : Tools like Schrödinger Suite assess ADMET properties (e.g., logP, bioavailability) .

Data Contradictions and Validation

Q. How should researchers address inconsistencies in reported melting points or spectroscopic data?

  • Reproducibility checks : Replicate synthesis under identical conditions.
  • Cross-lab validation : Collaborate with independent labs to verify data.
  • Crystallography : Single-crystal X-ray diffraction provides definitive structural confirmation, resolving ambiguities in NMR assignments .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.